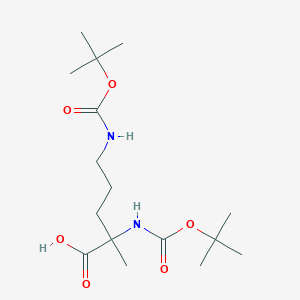

Di-Boc-alpha-methyl-DL-ornithine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-Boc-alpha-methyl-DL-ornithine, also known as 2,5-bis((tert-butoxy)carbonyl)amino)-2-methylpentanoic acid, is a derivative of the amino acid ornithine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of the ornithine molecule. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-Boc-alpha-methyl-DL-ornithine typically involves the protection of the amino groups of ornithine with Boc groups. The process begins with the reaction of ornithine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure efficient production on a larger scale. Industrial production may also involve the use of automated systems for reaction monitoring and product purification .

化学反应分析

Types of Reactions

Di-Boc-alpha-methyl-DL-ornithine can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the specific functional groups present

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Substitution: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used for peptide bond formation.

Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed depending on the desired transformation

Major Products Formed

Deprotected Ornithine: Removal of Boc groups yields alpha-methyl-DL-ornithine.

Peptide Derivatives: Formation of new peptide bonds results in various peptide derivatives, depending on the reactants used

科学研究应用

Medicinal Chemistry

Inhibition of Arginase:

DBO is primarily recognized for its role as an inhibitor of arginase, an enzyme that converts L-arginine to L-ornithine and urea. This inhibition is significant in the context of cancer therapy, as arginase activity can lead to immune suppression in the tumor microenvironment. Inhibitors like DBO can enhance the efficacy of immunotherapies by preserving L-arginine levels, which are crucial for T-cell function and proliferation .

Case Study:

A study demonstrated that DBO effectively inhibits both human arginase-1 (hARG-1) and human arginase-2 (hARG-2), with IC50 values indicating potent activity. This suggests its potential use in developing therapies targeting tumors that exploit arginine metabolism .

Protein Engineering

Incorporation into Peptidomimetics:

DBO serves as a building block for synthesizing peptidomimetics, which are compounds designed to mimic peptide structures while enhancing stability and bioactivity. The incorporation of DBO into peptide sequences can modify their conformation and biological activity, making them suitable for therapeutic applications .

Applications in Drug Delivery:

The ability to introduce DBO into peptide carriers enhances their stability against proteolytic degradation, increasing the efficacy of drug delivery systems. For instance, cyclic peptides containing DBO have shown improved membrane activity, facilitating the transport of anticancer drugs into target cells .

Antimicrobial Agents

Development of Amino Acid-Based Antimicrobials:

Research has explored the synthesis of antimicrobial agents based on amino acid scaffolds, including derivatives like DBO. These compounds exhibit antibacterial, antifungal, and antiprotozoal properties, making them promising candidates for new therapeutic agents .

Synthesis and Properties:

The synthesis of DBO-related compounds has been linked to enhanced antimicrobial activity due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways in pathogens .

Research on Unnatural Amino Acids

Utility in Protein Function Studies:

DBO represents an example of unnatural amino acids (UAAs) used in protein engineering to study protein functions and interactions. The introduction of UAAs like DBO allows researchers to probe the effects of specific modifications on protein structure and function, aiding in the design of novel proteins with tailored properties .

Innovative Applications:

The flexibility offered by UAAs enables advancements in various fields such as biophysics, spectroscopy, and bioorthogonal chemistry. For example, DBO can be utilized in developing probes that monitor changes in protein conformation or interactions within cellular environments .

Summary Table of Applications

作用机制

The mechanism of action of Di-Boc-alpha-methyl-DL-ornithine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

相似化合物的比较

Similar Compounds

Di-Boc-ornithine: Similar structure but lacks the alpha-methyl group.

Di-Boc-lysine: Another Boc-protected amino acid with a different side chain.

Di-Boc-arginine: Boc-protected amino acid with a guanidino group.

Uniqueness

Di-Boc-alpha-methyl-DL-ornithine is unique due to the presence of the alpha-methyl group, which can influence its reactivity and steric properties. This modification can affect the compound’s behavior in chemical reactions and its interactions with biological molecules, making it a valuable tool in research .

生物活性

Di-Boc-alpha-methyl-DL-ornithine is a derivative of the amino acid ornithine, which has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily recognized for its role as an inhibitor of arginine decarboxylase and its potential applications in drug development, particularly in the context of cancer therapy and metabolic disorders.

Chemical Structure and Synthesis

This compound is synthesized through the protection of the amino groups on ornithine, typically using Boc (tert-butyloxycarbonyl) groups. The alpha-methyl substitution enhances its lipophilicity and biological activity. The synthesis process generally involves:

- Protection of Ornithine : The amino groups are protected using Boc anhydride.

- Methylation : The alpha carbon is methylated to create the alpha-methyl derivative.

- Deprotection : The Boc groups can be removed to yield the active compound.

This synthetic route allows for the production of the compound in a form that is suitable for biological testing.

This compound acts primarily as an inhibitor of arginine decarboxylase, an enzyme involved in polyamine biosynthesis. By inhibiting this enzyme, the compound disrupts cellular growth and proliferation pathways, making it a candidate for anticancer therapies.

- Inhibition of Cell Growth : Studies have shown that compounds similar to this compound can inhibit cell growth in various cancer cell lines by interfering with polyamine metabolism .

- Effect on Metabolic Pathways : The compound's ability to modulate metabolic pathways related to arginine and polyamines suggests potential applications in treating metabolic disorders .

Case Studies and Research Findings

- Anticancer Activity : A study examined the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. This effect was attributed to decreased polyamine levels, leading to apoptosis in cancer cells .

- Transport Mechanism : Research indicates that this compound can cross cell membranes effectively, which is crucial for its biological activity. Its lipophilic nature allows it to penetrate lipid bilayers, facilitating its action within cells .

- Comparative Studies : In comparative studies with other amino acid derivatives, this compound exhibited superior inhibition of arginine decarboxylase compared to non-protected ornithine analogs, underscoring the importance of structural modifications for enhanced biological activity .

Data Table: Biological Activities Comparison

| Compound | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Inhibition of cell growth | 10 | Inhibition of arginine decarboxylase |

| Non-protected Ornithine | Low inhibition | 100 | Poor transport across membranes |

| Fluorinated Ornithine Analog | Moderate inhibition | 50 | Inhibition of DHFR |

属性

IUPAC Name |

2-methyl-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-14(2,3)23-12(21)17-10-8-9-16(7,11(19)20)18-13(22)24-15(4,5)6/h8-10H2,1-7H3,(H,17,21)(H,18,22)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVBDMQVKANIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。